molecular formula C22H23NO5S B281533 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Cat. No. B281533
M. Wt: 413.5 g/mol
InChI Key: WFFKCDGBDCOYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, commonly known as TDFA, is a chemical compound that has gained significant attention in the field of scientific research. TDFA is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition has been shown to have important implications in various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

TDFA exerts its effects by inhibiting the activity of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide by TDFA leads to the accumulation of acetylated histones, which in turn leads to the activation of gene expression. This mechanism of action has been shown to have important implications in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TDFA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. TDFA has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, TDFA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

TDFA has several advantages in the laboratory setting. It is a potent inhibitor of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, making it a valuable tool for studying the role of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide in various cellular processes. TDFA has also been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, TDFA has some limitations. It is a complex compound to synthesize, requiring expertise in organic chemistry. Additionally, its potency as an HDAC inhibitor may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of TDFA. One potential direction is the development of TDFA analogs with improved potency and selectivity for N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide. Additionally, the use of TDFA in combination with other anticancer agents may enhance its therapeutic efficacy. The use of TDFA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease also warrants further investigation. Finally, the role of TDFA in the regulation of other cellular processes, such as autophagy and DNA damage response, is an area of active research.

Synthesis Methods

TDFA can be synthesized by a multistep process involving the reaction of various reagents. The process involves the use of various solvents, catalysts, and reagents, and it requires careful optimization of reaction conditions to obtain a high yield of the final product. The synthesis of TDFA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TDFA has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity, and its use has been explored in various cancer types, including breast cancer, prostate cancer, and leukemia. TDFA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C22H23NO5S/c1-3-27-17-9-11-18(12-10-17)29(25,26)23(15(2)24)16-8-13-22-20(14-16)19-6-4-5-7-21(19)28-22/h8-14H,3-7H2,1-2H3

InChI Key

WFFKCDGBDCOYSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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